2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride
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Overview
Description
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorocyclohexyl group, which is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with ethoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine;hydrochloride
- 2-(4,4-Difluorocyclohexyl)acetic acid
- 2-(4,4-Difluorocyclohexyl)acetonitrile
Uniqueness
2-(4,4-Difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride stands out due to its unique combination of the difluorocyclohexyl group and ethoxyethanamine moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-ethoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO.ClH/c1-2-14-9(7-13)8-3-5-10(11,12)6-4-8;/h8-9H,2-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDNWJDPGXMENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCC(CC1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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